molecular formula C11H10INO B12622706 N-(2-Iodophenyl)pent-4-ynamide CAS No. 920985-80-4

N-(2-Iodophenyl)pent-4-ynamide

Cat. No.: B12622706
CAS No.: 920985-80-4
M. Wt: 299.11 g/mol
InChI Key: HRSXYCFQTDADED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Iodophenyl)pent-4-ynamide: is a compound that belongs to the class of ynamides, which are characterized by the presence of a triple bond adjacent to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Iodophenyl)pent-4-ynamide typically involves the coupling of an amide with an alkyne. One common method is the copper-catalyzed coupling of amides with alkynes or their derivatives. This method is advantageous due to its high regioselectivity and the ability to introduce diverse substituents .

Industrial Production Methods: For industrial production, a scalable one-step synthetic method from inexpensive starting materials has been developed. This method involves the use of trichloroethene as a two-carbon synthon, which is converted to dichloroacetylene under mildly basic conditions. The dichloroacetylene then reacts with the amide to form the ynamide .

Chemical Reactions Analysis

Types of Reactions: N-(2-Iodophenyl)pent-4-ynamide undergoes various types of reactions, including:

    Cycloaddition: Formation of cyclic compounds through the addition of multiple bonds.

    Cyclization: Intramolecular reactions leading to ring formation.

    Substitution: Replacement of an atom or group in the molecule with another atom or group.

    Oxidation and Reduction: Changes in the oxidation state of the molecule.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various N-heterocycles and other structurally complex N-containing molecules .

Scientific Research Applications

N-(2-Iodophenyl)pent-4-ynamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(2-Iodophenyl)pent-4-ynamide exerts its effects involves the activation of the amide group, which facilitates various chemical transformations. The presence of the iodine atom enhances the reactivity of the molecule, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved include the activation of carboxylic acids and the formation of peptide bonds without racemization .

Comparison with Similar Compounds

Uniqueness: N-(2-Iodophenyl)pent-4-ynamide is unique due to the presence of the iodine atom, which significantly enhances its reactivity compared to its bromine and chlorine analogs. This makes it particularly useful in reactions requiring high reactivity and selectivity .

Properties

CAS No.

920985-80-4

Molecular Formula

C11H10INO

Molecular Weight

299.11 g/mol

IUPAC Name

N-(2-iodophenyl)pent-4-ynamide

InChI

InChI=1S/C11H10INO/c1-2-3-8-11(14)13-10-7-5-4-6-9(10)12/h1,4-7H,3,8H2,(H,13,14)

InChI Key

HRSXYCFQTDADED-UHFFFAOYSA-N

Canonical SMILES

C#CCCC(=O)NC1=CC=CC=C1I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.